J1038, also known as T 5979345, is a selective inhibitor of histone deacetylase 8, specifically targeting the enzyme from Schistosoma mansoni. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases where histone deacetylase activity is implicated.
J1038 was developed as part of a series of benzhydroxamate-based inhibitors aimed at inhibiting histone deacetylases. The compound's structure and activity were optimized through a series of synthetic modifications to enhance selectivity and potency against the target enzyme. It is classified under the category of histone deacetylase inhibitors, which are compounds that interfere with the function of histone deacetylases, enzymes involved in the regulation of gene expression through chromatin remodeling.
The synthesis of J1038 involves several key steps, focusing on the modification of benzhydroxamate derivatives to achieve optimal binding affinity for histone deacetylase 8. The synthetic pathway typically includes:
The synthetic route is designed to maximize yield while minimizing by-products, ensuring that the final compound is suitable for biological testing.
J1038 undergoes specific chemical reactions that are critical for its function as an inhibitor. These include:
The inhibition mechanism is vital for understanding how J1038 can influence cellular processes and potentially treat diseases associated with dysregulated gene expression.
The mechanism by which J1038 exerts its inhibitory effects involves several steps:
Data from biochemical assays confirm that J1038 effectively inhibits histone deacetylase 8 at low micromolar concentrations.
J1038 exhibits several notable physical and chemical properties:
These properties are essential for evaluating J1038's suitability for further development in therapeutic applications.
J1038 has potential applications in various scientific fields:
J1038 is a small-molecule inhibitor targeting Schistosoma mansoni histone deacetylase 8 (smHDAC8), an enzyme critical for parasite survival and infectivity. Its design exploits structural divergences between parasitic and human HDAC isoforms, enabling selective disruption of schistosome epigenetic regulation [4].
X-ray crystallography reveals that J1038 binds smHDAC8 within a conserved active-site pocket but induces unique conformational changes. A pivotal feature is the flipped-out conformation of Phe151 (absent in human HDAC8), which enlarges the binding cavity. This allows J1038 to adopt an extended L-shaped configuration, forming hydrophobic interactions with residues Tyr100 and His292. The inhibitor’s hydroxamate group coordinates the catalytic Zn²⁺ ion, while its benzyl moiety occupies a parasite-specific subpocket (Figure 1A) [4] [7].
Table 1: Key Structural Features of J1038-sHDAC8 Binding
Parameter | smHDAC8-J1038 Complex | Human HDAC8 |
---|---|---|
Phe151 Conformation | Flipped-out (expanded cavity) | Flipped-in (restricted) |
Zn²⁺ Coordination | Bidentate (hydroxamate) | Identical |
Unique Interactions | Tyr100, His292, Leu144 | Absent in human isoforms |
Binding Affinity (Kd) | 0.15 µM | >10 µM (weak binding) |
J1038 chelates the catalytic Zn²⁺ via its hydroxamate group, disrupting the enzyme’s ability to hydrolyze acetyl-lysine substrates. This chelation is pH-dependent, with optimal binding at physiological pH (7.0–7.5). Mutagenesis studies confirm that Zn²⁺-coordinating residues (Asp100, His292) are essential: D100A and H292A mutants reduce catalytic activity by >95%. J1038’s affinity for smHDAC8’s Zn²⁺ site is 5-fold higher than for human HDAC8 due to subtle differences in electrostatic potential [4] [9].
smHDAC8 shares 65% sequence identity with human HDAC8 (hHDAC8), but key distinctions enable selectivity:
SDSS J1038+4849 is a galaxy cluster exhibiting extraordinary gravitational lensing effects. Its unique geometry—featuring two bright elliptical galaxies and aligned dark matter—creates a symmetric "Einstein ring" visible in Hubble Space Telescope imaging [8].
The cluster’s mass (∼10¹⁵ solar masses) warps spacetime, bending light from background quasars. This results in:
Table 2: Gravitational Lensing Parameters of SDSS J1038+4849
Parameter | Value | Measurement Method |
---|---|---|
Einstein Radius | 2.7 ± 0.1 arcseconds | Hubble WFC3 imaging |
Mass (Total) | (1.8 ± 0.2) × 10¹⁵ M☉ | Lens modeling |
Mass (Luminous Matter) | 35% of total mass | Spectral luminosity analysis |
Redshift (z) | 0.43 | SDSS spectroscopy |
Spectroscopy of the cluster’s "eyes" (two central galaxies) reveals:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7